REACTION_SMILES
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[Cl:1][c:2]1[c:3]([O:10][CH2:11][CH3:12])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1.[F:13][c:14]1[cH:15][cH:16][c:17]([C:18]([OH:19])=[O:20])[cH:21][c:22]1[OH:23]>>[c:2]1([F:13])[c:3]([O:10][CH2:11][CH3:12])[cH:4][c:5]([CH:6]=[O:7])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1cc(C=O)ccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(F)c(O)c1
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Name
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Type
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product
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Smiles
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CCOc1cc(C=O)ccc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |